rac-(3R,4R)-4-(propan-2-yloxy)oxolan-3-ol, trans
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Overview
Description
rac-(3R,4R)-4-(propan-2-yloxy)oxolan-3-ol, trans is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its oxolane ring structure, which is substituted with a propan-2-yloxy group at the 4-position and a hydroxyl group at the 3-position. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-(propan-2-yloxy)oxolan-3-ol, trans typically involves the following steps:
Starting Material: The synthesis begins with a suitable oxolane derivative.
Substitution Reaction: The oxolane derivative undergoes a substitution reaction with propan-2-ol in the presence of a strong base such as sodium hydride (NaH) to introduce the propan-2-yloxy group at the 4-position.
Hydroxylation: The intermediate product is then subjected to hydroxylation using an oxidizing agent like osmium tetroxide (OsO4) to introduce the hydroxyl group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-4-(propan-2-yloxy)oxolan-3-ol, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a diol.
Substitution: The propan-2-yloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces diols.
Substitution: Produces various substituted oxolane derivatives.
Scientific Research Applications
rac-(3R,4R)-4-(propan-2-yloxy)oxolan-3-ol, trans has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a model compound for studying enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-4-(propan-2-yloxy)oxolan-3-ol, trans involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The propan-2-yloxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
rac-(3R,4R)-4-(methoxy)oxolan-3-ol: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
rac-(3R,4R)-4-(ethoxy)oxolan-3-ol: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
rac-(3R,4R)-4-(propan-2-yloxy)oxolan-3-ol, trans is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propan-2-yloxy group provides a balance of hydrophilicity and lipophilicity, making it versatile for various applications.
Properties
CAS No. |
2320601-33-8 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
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